(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate (1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 941283-79-0
VCID: VC6686974
InChI: InChI=1S/C19H18N3O2.BF4/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3,4)5/h2-9,12,17,19H,10-11H2,1H3;/q+1;-1/t17-,19+;/m1./s1
SMILES: [B-](F)(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2
Molecular Formula: C19H18BF4N3O2
Molecular Weight: 407.18

(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

CAS No.: 941283-79-0

Cat. No.: VC6686974

Molecular Formula: C19H18BF4N3O2

Molecular Weight: 407.18

* For research use only. Not for human or veterinary use.

(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate - 941283-79-0

Specification

CAS No. 941283-79-0
Molecular Formula C19H18BF4N3O2
Molecular Weight 407.18
IUPAC Name (1S,9R)-4-(4-methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Standard InChI InChI=1S/C19H18N3O2.BF4/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3,4)5/h2-9,12,17,19H,10-11H2,1H3;/q+1;-1/t17-,19+;/m1./s1
Standard InChI Key UJCMRXOAABLWLK-ZFNKBKEPSA-N
SMILES [B-](F)(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₁₈BF₄N₃O₂, with a molecular weight of 407.2 g/mol. Its IUPAC name reflects a tetracyclic system comprising fused bicyclic and tricyclic segments, substituted with a 4-methoxyphenyl group and stabilized by a tetrafluoroborate ([BF₄]⁻) counterion. The stereochemistry at positions 1S and 9R is critical to its three-dimensional conformation, influencing its intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.463326-78-5
Molecular FormulaC₁₉H₁₈BF₄N₃O₂
Molecular Weight407.2 g/mol
IUPAC Name(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
SMILESB-(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2

Structural Analysis

The core structure consists of a 8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene framework, which integrates:

  • A diazonia (N⁺) moiety contributing to cationic charge.

  • An oxa (oxygen-containing) ring enhancing polarity.

  • A methoxyphenyl substituent at position 4, providing steric bulk and potential π-π stacking interactions.

  • A tetrafluoroborate counterion balancing the positive charge, improving solubility in polar solvents.

The stereochemical configuration at positions 1S and 9R imposes rigidity, likely favoring specific binding orientations in biological systems. Computational modeling suggests that the methoxyphenyl group extends perpendicularly to the tetracyclic plane, creating a hydrophobic pocket.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the bicyclic intermediate via cyclocondensation of a diamine with a carbonyl precursor. Key steps include:

  • Cyclization: Formation of the diazonia ring through intramolecular nucleophilic substitution.

  • Substitution: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

  • Salt Formation: Counterion exchange with tetrafluoroboric acid (HBF₄) to yield the final product.

Challenges in synthesis include controlling regioselectivity during cyclization and maintaining stereochemical integrity. Purification often requires preparative HPLC or recrystallization from acetonitrile-water mixtures.

Analytical Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.2 ppm). The tetracyclic core’s protons appear as complex multiplets due to restricted rotation.

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 407.2 ([M]⁺), consistent with the molecular formula.

  • X-ray Crystallography: Limited data exist, but analogous structures reveal a planar tetracyclic system with bond lengths indicative of conjugated π-systems.

Target ClassMechanism of ActionRationale
Serotonin ReceptorsCompetitive antagonismStructural similarity to arylpiperazine ligands
DNA Topoisomerase IIIntercalation or inhibitionPlanar polycyclic system
Bacterial Cell MembranesDisruption via cationic chargePresence of quaternary ammonium

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields (~15–20%) in key cyclization steps.

  • Biological Data Gap: No in vitro or in vivo studies published to date.

  • Solubility Issues: Despite the [BF₄]⁻ counterion, aqueous solubility remains poor (<1 mg/mL).

Future research should prioritize:

  • Optimized Synthesis: Exploring microwave-assisted or flow chemistry to improve efficiency.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • Derivatization: Modifying the methoxy group to enhance bioavailability.

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